molecular formula C25H16N3Na3O13S3 B12711149 Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate CAS No. 81207-64-9

Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate

Cat. No.: B12711149
CAS No.: 81207-64-9
M. Wt: 731.6 g/mol
InChI Key: FQTYEEMSPBWVLV-UHFFFAOYSA-K
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Description

Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its naphthalene core, which is substituted with various functional groups, including nitrobenzoyl and methylbenzoyl moieties. The presence of trisulphonate groups enhances its solubility in water, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate involves multiple steps, starting with the preparation of the naphthalene core. The core is then functionalized with nitrobenzoyl and methylbenzoyl groups through a series of nitration and acylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and pH to facilitate the desired chemical transformations. The final product is then purified using techniques such as crystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while oxidation can lead to the formation of various oxidized products .

Scientific Research Applications

Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biomolecules, influencing their activity and function. For example, the nitrobenzoyl group can participate in redox reactions, while the trisulphonate groups enhance its solubility and facilitate its interaction with aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trisodium 8-((4-methyl-3-((3-nitrobenzoyl)amino)benzoyl)amino)naphthalene-1,3,5-trisulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both nitro and methylbenzoyl groups, along with the trisulphonate moieties, makes it particularly versatile for various applications in research and industry .

Properties

CAS No.

81207-64-9

Molecular Formula

C25H16N3Na3O13S3

Molecular Weight

731.6 g/mol

IUPAC Name

trisodium;8-[[4-methyl-3-[(3-nitrobenzoyl)amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C25H19N3O13S3.3Na/c1-13-5-6-15(10-20(13)27-24(29)14-3-2-4-16(9-14)28(31)32)25(30)26-19-7-8-21(43(36,37)38)18-11-17(42(33,34)35)12-22(23(18)19)44(39,40)41;;;/h2-12H,1H3,(H,26,30)(H,27,29)(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3

InChI Key

FQTYEEMSPBWVLV-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)[N+](=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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